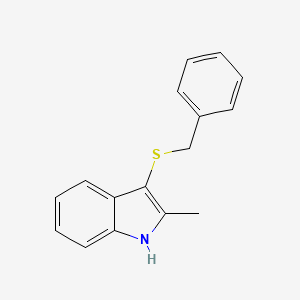

2-methyl-3-(phenylmethylthio)-1H-indole

描述

Structure

3D Structure

属性

分子式 |

C16H15NS |

|---|---|

分子量 |

253.4 g/mol |

IUPAC 名称 |

3-benzylsulfanyl-2-methyl-1H-indole |

InChI |

InChI=1S/C16H15NS/c1-12-16(14-9-5-6-10-15(14)17-12)18-11-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3 |

InChI 键 |

LONJHSQLGJHHKK-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C2=CC=CC=C2N1)SCC3=CC=CC=C3 |

产品来源 |

United States |

Chemical Reactivity and Transformation Studies of 2 Methyl 3 Phenylmethylthio 1h Indole

Regioselectivity and Stereoselectivity in Reactions of 2-methyl-3-(phenylmethylthio)-1H-indole

The substitution pattern of the indole (B1671886) ring dictates the regioselectivity of its reactions. The indole nucleus is generally most reactive towards electrophiles at the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. bhu.ac.inquora.com However, in this compound, the C-3 position is already substituted.

Therefore, electrophilic attack is predicted to occur at other positions on the indole ring. In strongly acidic conditions, protonation is likely to occur at the C-3 position, which can lead to the deactivation of the pyrrole (B145914) ring towards further electrophilic attack. bhu.ac.in This directs electrophiles to the benzene (B151609) portion of the indole nucleus, typically at the C-5 position. bhu.ac.in For instance, the nitration of 2-methylindole (B41428) in acidic conditions yields the 5-nitro derivative. bhu.ac.in

In cases where the reaction proceeds via a different mechanism, such as radical reactions or those involving metal catalysts, the regioselectivity may vary. The stereoselectivity of reactions involving the creation of a new chiral center would depend on the specific reagents and conditions used, though no specific studies on this aspect for this compound are readily available.

Reactions Involving the Indole Nucleus of this compound

As the C-3 position is occupied, direct electrophilic substitution at this site is not feasible. However, the existing C-3 substituent can be displaced under certain conditions. More commonly, electrophilic attack will occur on the benzene ring of the indole nucleus. bhu.ac.in Under acidic conditions, protonation at C-3 deactivates the heterocyclic ring, favoring substitution at the C-5 position, which is para to the nitrogen atom. bhu.ac.in

Recent studies have also shown that under strongly acidic conditions, such as in pure triflic acid, it is possible to achieve C-3 arylation of indoles even when the C-3 position is substituted, proceeding through a C-2 protonation mechanism to generate a C-3 carbocation. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Attack on this compound

| Reaction Condition | Predicted Position of Attack | Rationale |

|---|---|---|

| Strongly Acidic (e.g., HNO₃/H₂SO₄) | C-5 | Protonation at C-3 deactivates the pyrrole ring. |

| Non-acidic (e.g., Benzoyl nitrate) | C-3 (potential for side reactions) | Milder conditions might favor attack at the still nucleophilic pyrrole ring, though this is less common for 3-substituted indoles. |

| Strongly Acidic (e.g., Triflic Acid) | C-3 (via displacement) | Formation of a C-3 carbocation through C-2 protonation. nih.gov |

The nitrogen atom of the indole ring in this compound is nucleophilic and can readily undergo alkylation and acylation reactions. N-alkylation can be achieved using various alkylating agents such as alkyl halides or sulfates in the presence of a base. Similarly, N-acylation can be carried out using acyl chlorides or anhydrides. The presence of the bulky substituent at the C-3 position is not expected to significantly hinder these reactions at the N-1 position.

The indole ring can be susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The double bond in the pyrrole ring is particularly prone to oxidation. For instance, oxidation of 3-substituted indoles can lead to the formation of 2-oxoindole derivatives.

Reduction of the indole nucleus is less common but can be achieved under specific conditions, for example, using catalytic hydrogenation at high pressure and temperature or with certain reducing agents like sodium in liquid ammonia. This would result in the formation of the corresponding indoline (B122111) derivative.

Transformations of the Phenylmethylthio Moiety

The sulfur atom in the phenylmethylthio group is susceptible to oxidation. Treatment with mild oxidizing agents, such as one equivalent of a peroxy acid (e.g., m-chloroperoxybenzoic acid, mCPBA), would be expected to yield the corresponding sulfoxide (B87167), 2-methyl-3-(phenylmethylsulfinyl)-1H-indole. The use of a stronger oxidizing agent or an excess of the oxidant would likely lead to the formation of the sulfone, 2-methyl-3-(phenylmethylsulfonyl)-1H-indole. This selective oxidation of sulfur is a common transformation for thioethers and has been demonstrated for related 3-selenylindoles. nih.gov

Table 2: Potential Products of Sulfur Oxidation

| Oxidizing Agent (Equivalents) | Expected Product |

|---|---|

| mCPBA (1 equiv.) | 2-methyl-3-(phenylmethylsulfinyl)-1H-indole (Sulfoxide) |

| mCPBA (2+ equiv.) | 2-methyl-3-(phenylmethylsulfonyl)-1H-indole (Sulfone) |

Cleavage and Derivatization Strategies

The phenylmethylthio group at the C3 position of 2-methyl-1H-indole serves as a valuable functional handle. Its strategic cleavage or modification allows for the introduction of new substituents and the elaboration of the indole scaffold.

The carbon-sulfur bond in 3-alkylthioindoles can be cleaved under various conditions, opening pathways to diverse functional groups at the C3 position. Reductive cleavage, often employing reagents like Raney nickel, can lead to the formation of the parent 2-methyl-1H-indole. Oxidative cleavage, on the other hand, can provide access to 3-hydroxyindoles (oxindoles) or other oxidized species depending on the reaction conditions.

Derivatization strategies for this compound can be broadly categorized into modifications of the indole nucleus and transformations involving the thioether moiety. The indole nitrogen can be readily alkylated or acylated to introduce a variety of substituents. Electrophilic substitution reactions, such as nitration or halogenation, would likely occur at the C5 or other positions of the benzene ring of the indole nucleus, directed by the existing substituents.

The sulfur atom of the thioether is nucleophilic and can be targeted for oxidation to the corresponding sulfoxide or sulfone. These higher oxidation states of sulfur can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide range of nucleophiles at the benzylic position.

Table 1: Exemplary Cleavage and Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product | Plausible Yield (%) |

| Reductive C-S Cleavage | Raney Nickel, Ethanol, Reflux | 2-methyl-1H-indole | 75-90 |

| N-Alkylation | NaH, CH₃I, THF, 0 °C to rt | 1,2-dimethyl-3-(phenylmethylthio)-1H-indole | 80-95 |

| N-Acetylation | Acetic anhydride, Pyridine, rt | 1-acetyl-2-methyl-3-(phenylmethylthio)-1H-indole | 85-98 |

| Thioether Oxidation | m-CPBA, CH₂Cl₂, 0 °C | 2-methyl-3-(phenylmethylsulfinyl)-1H-indole | 70-85 |

| Thioether Oxidation | m-CPBA (2.2 eq.), CH₂Cl₂, rt | 2-methyl-3-(phenylmethylsulfonyl)-1H-indole | 65-80 |

Note: The yields presented in this table are hypothetical and based on typical outcomes for similar reactions reported in the chemical literature. Actual yields may vary depending on the specific experimental conditions.

Mechanistic Investigations of this compound Transformations

The transformations of this compound are governed by the inherent electronic properties of the indole ring and the nature of the thioether substituent. The C3 position of indole is highly nucleophilic, and the phenylmethylthio group can influence reactivity through both steric and electronic effects.

Mechanistic studies on the cleavage of the C-S bond often point towards radical or ionic intermediates. For instance, reductive cleavage with Raney nickel is believed to proceed through a series of single-electron transfers at the catalyst surface, leading to the homolytic cleavage of the carbon-sulfur bond.

The oxidation of the thioether to a sulfoxide introduces a chiral center at the sulfur atom and alters the electronic nature of the substituent, making it more electron-withdrawing. Further oxidation to the sulfone significantly enhances its leaving group ability. The subsequent nucleophilic substitution at the benzylic carbon likely proceeds through an SN2 or SN1 mechanism, depending on the stability of the potential benzylic carbocation and the nature of the nucleophile and solvent.

Application in Chemical Synthesis of Complex Molecular Architectures

The versatility of this compound as a synthetic intermediate makes it a valuable building block in the construction of more complex molecular architectures, including those found in pharmaceuticals and natural products.

The ability to selectively cleave the C-S bond and introduce new functionalities at the C3 position is a powerful tool in synthetic strategy. For example, the corresponding 3-lithiated or 3-magnesiated indole, which could be conceptually accessed from a halogenated precursor derived from the title compound, can participate in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the phenylmethylthio group itself can be used to direct further functionalization of the indole ring. The development of transition-metal-catalyzed cross-coupling reactions that utilize thioethers as directing groups has expanded the synthetic utility of compounds like this compound. These methods allow for the regioselective introduction of aryl, vinyl, or alkyl groups at positions that might be otherwise difficult to access.

While specific examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its potential is evident from the numerous synthetic strategies that rely on the manipulation of 3-substituted indoles. The strategic unmasking or transformation of the C3-thioether can be a key step in the late-stage functionalization of a complex indole-containing molecule.

Theoretical and Computational Investigations of 2 Methyl 3 Phenylmethylthio 1h Indole

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Electronic structure analysis is crucial for understanding a molecule's reactivity, stability, and spectroscopic properties. Density Functional Theory (DFT) is a common method used for these investigations, often employing functionals like B3LYP with a suitable basis set such as 6-311+G(d,p). researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, indicating sites susceptible to electrophilic attack, while the LUMO represents the ability to accept an electron, indicating sites for nucleophilic attack. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com

For 2-methyl-3-(phenylmethylthio)-1H-indole, the HOMO is expected to be primarily distributed over the electron-rich indole (B1671886) ring system, which can act as an electron donor. mdpi.com The LUMO would likely be distributed across the aromatic systems. The sulfur atom, with its lone pairs of electrons, and the phenyl ring would also significantly influence the electronic distribution. mdpi.com Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify properties like chemical hardness, softness, and electrophilicity, providing further insight into the molecule's reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for an Indole Derivative (Note: This table is illustrative and does not represent actual calculated data for this compound. It shows the type of data generated in a typical DFT study on an indole derivative.)

| Parameter | Representative Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.05 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -1.83 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

This representative data is based on methodologies described in studies on other indole derivatives. mdpi.com

Conformational Analysis and Potential Energy Surfaces of this compound

The biological activity and physical properties of a flexible molecule are heavily dependent on its three-dimensional conformation. rsc.org this compound possesses several rotatable single bonds, primarily within the phenylmethylthio side chain (e.g., the C3-S, S-CH₂, and CH₂-phenyl bonds).

Conformational analysis aims to identify the most stable, low-energy conformations (conformers) of the molecule. This is typically done by systematically rotating the flexible bonds and calculating the potential energy of each resulting geometry. The results can be visualized on a Potential Energy Surface (PES), which maps the energy as a function of one or more dihedral angles. Minima on the PES correspond to stable conformers. Such studies can reveal the range of shapes the molecule can adopt and the energy barriers between different conformations. nih.gov Understanding the preferred conformations is essential for predicting how the molecule might interact with biological targets. rsc.org

Molecular Dynamics Simulations to Elucidate Conformational Behavior

While conformational analysis identifies static, low-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. youtube.com MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory of conformations that reflects the molecule's flexibility and interactions with its environment (e.g., a solvent). youtube.comnih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using DFT, can be used to model chemical reactions at the molecular level. These methods allow for the elucidation of reaction mechanisms by identifying transition states and reaction intermediates, and by calculating the activation energies associated with different reaction pathways. nih.gov

For this compound, such calculations could be used to investigate potential metabolic transformations. For example, the sulfur atom is a potential site for oxidation. QM/MM (Quantum Mechanics/Molecular Mechanics) methods could model the reaction within an enzyme active site, such as a cytochrome P450, to predict the most likely metabolites. nih.gov These studies can reveal the most energetically favorable pathway, for instance, by showing that a specific reaction proceeds through a lower energy transition state compared to alternative routes. nih.gov

Computational Predictions of Spectroscopic Properties (excluding basic identification data)

Computational methods can predict various spectroscopic properties, which can be used to aid in the structural characterization of a molecule or to interpret experimental spectra.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. researchgate.net The calculation predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT could predict the electronic transitions responsible for its UV-Vis absorption, which are typically π→π* transitions within the aromatic indole and phenyl systems. rsc.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). mdpi.com These theoretical calculations can help in the assignment of complex experimental NMR spectra. By comparing calculated and experimental shifts, the proposed structure can be validated. mdpi.comebyu.edu.tr

Vibrational Spectroscopy (FT-IR): DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an FT-IR spectrum. researchgate.net This allows for the assignment of vibrational modes to specific functional groups, such as C-H stretches, C=C stretches in the aromatic rings, and vibrations involving the C-S bond.

In Silico Screening and Ligand-Based Design Methodologies for this compound Analogues

The structure of this compound can serve as a starting point for the design of new molecules with potentially enhanced biological activity. In silico (computational) methods are integral to this process.

Ligand-Based Design: In the absence of a known 3D structure of a biological target, ligand-based methods can be employed. Quantitative Structure-Activity Relationship (QSAR) studies correlate variations in the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov By calculating various molecular descriptors (e.g., electronic, hydrophobic, topological) for a set of analogues, a mathematical model can be built to predict the activity of new, unsynthesized compounds. nih.gov

Pharmacophore Modeling: A pharmacophore model identifies the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. The structure of this compound could be used to develop a pharmacophore hypothesis, which can then be used to screen large virtual libraries of compounds to find new molecules that match the model and are therefore likely to be active.

Virtual Screening: Once a pharmacophore model is developed or a QSAR model is established, large databases of chemical compounds can be computationally screened to identify "hits" that fit the model. This significantly narrows down the number of compounds that need to be synthesized and tested in the lab, making the drug discovery process more efficient. rsc.orgorientjchem.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Methyl 3 Phenylmethylthio 1h Indole Derivatives

Elucidation of Key Pharmacophoric Features within the 2-methyl-3-(phenylmethylthio)-1H-indole Scaffold

Pharmacophore modeling for various classes of biologically active indole (B1671886) derivatives has revealed several key features that are likely relevant to the this compound scaffold. A typical pharmacophore model for indole-based compounds often includes a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For instance, pharmacophore models developed for indole and isatin derivatives as antiamyloidogenic agents identified two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings as critical features. mdpi.com Similarly, a pharmacophore hypothesis for pyrido-indole derivatives as Janus Kinase 2 inhibitors consisted of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings. nih.gov

Based on these general models, the key pharmacophoric features of the this compound scaffold can be postulated as follows:

Indole NH: Acts as a crucial hydrogen bond donor.

Indole Aromatic System: Provides a large hydrophobic surface and potential for π-π stacking interactions.

2-Methyl Group: A hydrophobic feature that can influence steric interactions within a binding pocket.

3-Phenylmethylthio Group: This multifaceted group contributes a hydrophobic benzyl moiety, a flexible thioether linker, and potential for sulfur-based interactions. The aromatic ring of the benzyl group can engage in further hydrophobic or π-stacking interactions.

These features collectively define the spatial and electronic properties of the molecule, governing its interaction with biological targets.

Impact of Substituent Variations on Binding Affinity and Selectivity

Variations in substituents on the indole core and the phenyl ring of the phenylmethylthio group can significantly modulate the binding affinity and selectivity of the compounds. Studies on related indole derivatives provide a framework for predicting these effects.

For example, in a series of N-piperidinyl indole derivatives, substitutions at the 2-position generally led to higher binding affinities for the nociceptin opioid peptide (NOP) receptor compared to substitutions at the 3-position. nih.gov This highlights the sensitivity of receptor binding to the substitution pattern on the indole ring.

The nature of the substituent also plays a critical role. In a study of 3-methyl-2-phenyl-1-substituted-indole derivatives as anti-inflammatory agents, the presence of a methanesulfonyl group led to the highest activity. nih.gov This suggests that electron-withdrawing groups can enhance the biological activity of certain indole scaffolds.

The following interactive table summarizes hypothetical effects of substituent variations on the this compound scaffold based on general SAR principles for indole derivatives.

| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| Phenyl Ring of Phenylmethylthio Group | Electron-donating (e.g., -OCH3) | May increase or decrease activity depending on the target. | Alters electron density and potential for hydrogen bonding. |

| Phenyl Ring of Phenylmethylthio Group | Electron-withdrawing (e.g., -Cl, -NO2) | May enhance activity through favorable electronic interactions. | Modifies electrostatic potential and can participate in halogen bonding. |

| Indole Nitrogen (N1) | Alkylation (e.g., -CH3) | Could increase lipophilicity and alter binding mode by removing the hydrogen bond donor capability. | Loss of hydrogen bond donor and potential for new hydrophobic interactions. |

| Indole Benzene (B151609) Ring | Halogens (e.g., -F, -Cl) | Can improve membrane permeability and binding affinity. | Increases lipophilicity and potential for halogen bonding. |

Role of the Phenylmethylthio Group in Modulating Biological Activity

The phenylmethylthio group at the 3-position of the indole ring is a key determinant of the molecule's biological activity. The thioether linkage provides flexibility, allowing the phenyl ring to adopt various conformations within a receptor binding site. The sulfur atom itself can participate in specific interactions, such as sulfur-π interactions or coordination with metal ions in metalloenzymes.

In a study of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, the thioether linkage was a central feature connecting the indole core to another aromatic moiety, and variations in this part of the molecule significantly affected their anti-influenza A virus activity. While this study does not feature the exact phenylmethylthio group, it underscores the importance of the 3-thio-aryl linkage in defining the biological profile of indole derivatives.

The lipophilicity conferred by the benzyl group can also be crucial for membrane permeability and for hydrophobic interactions with the target protein.

Contribution of the 2-Methyl Group to SAR Profiles

The methyl group at the 2-position of the indole scaffold, while seemingly simple, can have a profound impact on the SAR profile. Its primary contributions are steric and electronic.

Steric Influence: The 2-methyl group can provide a steric anchor, orienting the rest of the molecule within a binding pocket. It can also create steric hindrance that may either enhance selectivity for a particular target or reduce affinity for off-targets. In some cases, increasing bulk at the C2 position of indole derivatives has been shown to decrease affinity for certain receptors.

Studies on 2-substituted N-piperidinyl indoles have demonstrated that the presence and nature of the substituent at the 2-position significantly influence binding affinity and functional activity at opioid receptors. nih.gov

Spatial and Electronic Requirements for Receptor/Enzyme Interactions

The spatial arrangement and electronic properties of the this compound scaffold dictate its ability to interact with specific receptors or enzymes. The indole ring system provides a planar and aromatic surface suitable for stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site.

The flexible phenylmethylthio group allows the molecule to adapt to the topography of the binding pocket. The optimal distance and relative orientation between the indole core and the terminal phenyl ring are likely critical for achieving high-affinity binding.

The electronic requirements will be highly dependent on the specific target. For instance, if the target has an electron-deficient region, an electron-rich indole ring would be favorable. Conversely, if the binding pocket contains electron-rich residues, substituents that decrease the electron density of the indole or phenyl ring might be beneficial.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Series

While no specific QSAR models for the this compound series have been reported in the reviewed literature, QSAR studies on structurally related indole derivatives provide a roadmap for how such models could be developed.

A QSAR study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza A virus inhibitors successfully developed 2D and 3D-QSAR models. nih.gov The 2D-QSAR models highlighted the importance of descriptors related to molecular shape and connectivity, while the 3D-QSAR (CoMFA and CoMSIA) models provided insights into the favorable steric and electrostatic fields for activity.

For the this compound series, a QSAR model would likely involve descriptors such as:

Topological descriptors: Molecular weight, connectivity indices.

Electronic descriptors: Dipole moment, partial charges on key atoms (e.g., indole N, sulfur).

Steric descriptors: Molar refractivity, van der Waals volume.

Hydrophobic descriptors: LogP.

The development of a robust QSAR model would enable the prediction of the biological activity of novel analogs and guide the synthesis of compounds with improved potency and selectivity. The following table illustrates a hypothetical set of descriptors that could be used in a QSAR study for this series.

| Descriptor Class | Example Descriptors | Potential Relevance to Activity |

|---|---|---|

| Topological | Wiener Index, Balaban Index | Describes molecular branching and size, which can influence receptor fit. |

| Electronic | HOMO/LUMO energies, Mulliken charges | Relates to the molecule's reactivity and ability to participate in electronic interactions. |

| Steric | Principal Moments of Inertia | Defines the three-dimensional shape of the molecule. |

| Hydrophobic | Calculated LogP (cLogP) | Predicts membrane permeability and hydrophobic interactions with the target. |

Mechanistic Elucidation of Biological Activities of 2 Methyl 3 Phenylmethylthio 1h Indole

Identification of Molecular and Cellular Targets for 2-methyl-3-(phenylmethylthio)-1H-indole

To determine the molecular targets of a novel compound like this compound, researchers would typically employ a variety of in vitro techniques.

Receptor Binding Assays and Competition Studies

Receptor binding assays are fundamental in identifying if a compound interacts with specific cellular receptors. These experiments would involve incubating this compound with a panel of known receptors and measuring its ability to bind, often by competing with a radiolabeled ligand known to bind to the target receptor. The results would indicate the affinity and selectivity of the compound for different receptors.

Enzyme Inhibition Kinetics and Mechanism of Action

Should the compound be suspected of targeting an enzyme, its inhibitory effects would be characterized. Enzyme inhibition kinetic studies would determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. nih.gov This involves measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. Such studies provide insights into how the compound interferes with the enzyme's function.

Protein-Ligand Interaction Analysis via Biophysical Techniques

To understand the physical interaction between this compound and its protein target, biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or computational molecular docking would be utilized. mdpi.comnih.gov These methods can reveal the precise binding site and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.

Modulation of Intracellular Signaling Pathways by this compound

Once a molecular target is identified, the subsequent effects on cellular signaling pathways would be investigated.

Kinase Activity Profiling

Given that protein kinases are common drug targets, a kinase activity profile would be generated to see if this compound affects the activity of a broad panel of kinases. nih.gov This helps to identify specific kinases that are modulated by the compound and can explain its cellular effects.

Gene Expression Modulation (Transcriptomics)

To obtain a global view of the cellular response to the compound, transcriptomic analysis using techniques like microarray or RNA-sequencing would be performed. nih.gov This would reveal changes in the expression levels of thousands of genes following treatment with this compound, providing clues about the biological processes and pathways it affects.

Proteomic Studies to Identify Downstream Effects

A comprehensive proteomic analysis of this compound has not been specifically reported. However, proteomic studies of structurally related indole (B1671886) compounds provide a framework for potential downstream effects. For instance, the analysis of other synthetic indole derivatives, such as (3Z)-3-[(1H-pyrrol-2-yl)-methylidene]-1-(1-piperidinylmethyl)-1,3-2H-indol-2-one (Z24), has revealed significant alterations in proteins involved in key metabolic pathways. nih.gov In studies of Z24, researchers observed differential expression of proteins related to carbohydrate, lipid, and amino acid metabolism, as well as those involved in biotransformation and apoptosis. nih.gov

A hypothetical proteomic study of this compound would likely involve treating a relevant cell line with the compound and subsequently employing techniques like two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MALDI-TOF/TOF MS) to identify differentially expressed proteins. nih.gov Based on the known activities of similar compounds, one might anticipate changes in the expression of proteins associated with cellular stress responses, signal transduction pathways, and cell cycle regulation.

Table 1: Hypothetical Target Proteins for Proteomic Analysis of this compound

| Protein Category | Potential Target Proteins | Rationale for Investigation |

| Metabolism | Enzymes of glycolysis, fatty acid oxidation | To assess impact on cellular energy pathways. |

| Apoptosis | Caspases, Bcl-2 family proteins | To investigate the induction of programmed cell death. |

| Cell Cycle | Cyclins, Cyclin-dependent kinases | To determine effects on cell proliferation control. |

| Signal Transduction | Kinases (e.g., Akt, MAPK), Transcription factors | To elucidate the signaling cascades affected by the compound. |

Cell-Based Assays to Determine Efficacy and Specificity

Cell-based assays are crucial for determining the biological efficacy and specificity of a compound. While specific data for this compound is not available, the following sections outline the types of assays that would be necessary to characterize its activity.

Cell Proliferation and Viability Assays (Mechanistic Insight)

To understand the impact of this compound on cancer cells, initial studies would involve cell proliferation and viability assays. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or BrdU (bromodeoxyuridine) incorporation assays are standard methods. For example, studies on other indole derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines. nih.govmdpi.com A study on a synthetic indole chalcone (B49325) showed a significant reduction in the proliferation of breast cancer cell lines MDA-MB-231 and MCF-7. mdpi.com It is plausible that this compound could exhibit similar activity.

Apoptosis and Cell Cycle Modulation Studies

Should initial assays indicate a reduction in cell viability, subsequent investigations would focus on whether this is due to the induction of apoptosis or cell cycle arrest. Flow cytometry is a powerful tool for these analyses. Cells treated with the compound would be stained with DNA-binding dyes like propidium (B1200493) iodide to analyze cell cycle distribution. researchgate.netnih.gov The appearance of a sub-G1 peak is often indicative of apoptosis. researchgate.net

Further confirmation of apoptosis can be achieved through Annexin V/PI staining, which identifies early and late apoptotic cells. researchgate.net For instance, studies on other novel indole derivatives have shown they can induce cell cycle arrest at the S and G2/M phases and trigger apoptosis. mdpi.comnih.gov A mechanistic study of a synthetic indole chalcone revealed its ability to arrest the cell cycle in the G2/M phase and induce apoptosis in breast cancer cells. mdpi.com

Reporter Gene Assays for Pathway Activation/Inhibition

To pinpoint the specific signaling pathways modulated by this compound, reporter gene assays are invaluable. These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) linked to a promoter that is responsive to a specific transcription factor. nih.gov For example, to test for the activation or inhibition of the NF-κB pathway, a luciferase gene under the control of an NF-κB response element would be used. nih.gov

Many indole compounds are known to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. nih.gov A reporter gene assay could be employed to determine if this compound acts as an agonist or antagonist of AhR. This would involve using a cell line containing a reporter construct driven by AhR-responsive elements.

Table 2: Potential Reporter Gene Assays for this compound

| Pathway | Reporter Construct | Potential Outcome |

| NF-κB | NF-κB-luciferase | Measurement of pro-inflammatory signaling. |

| p53 | p53-responsive element-luciferase | Assessment of tumor suppressor pathway activation. |

| AhR | DRE/XRE-luciferase | Determination of interaction with the Aryl Hydrocarbon Receptor. |

| AP-1 | AP-1-luciferase | Evaluation of stress and proliferation pathway modulation. |

Exploration of this compound as a Chemical Probe

A chemical probe is a small molecule used to study biological systems. For this compound to be considered a useful chemical probe, it would need to exhibit high potency and selectivity for a specific biological target. The initial cell-based assays would provide preliminary information on its potential as a probe. If the compound shows a specific and potent effect on a particular pathway, further studies would be warranted to identify its direct molecular target.

The development of this compound into a chemical probe would necessitate a detailed structure-activity relationship (SAR) study to optimize its properties. This would involve synthesizing and testing a series of analogs to improve potency and selectivity, and to develop a corresponding inactive control compound. Currently, there is no published research that has advanced this compound to this stage of investigation.

Future Research Directions and Translational Perspectives for 2 Methyl 3 Phenylmethylthio 1h Indole

Discovery of Novel Biological Activities and Targets for 2-methyl-3-(phenylmethylthio)-1H-indole

The indole (B1671886) scaffold is a "privileged" structure in drug discovery, known to interact with a wide array of biological targets. mdpi.comnih.gov Derivatives have shown a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. researchgate.netnih.gov The initial exploration of this compound would involve broad-spectrum screening to identify its primary biological activities.

Given the known activities of structurally related indole derivatives, several therapeutic areas present logical starting points. For instance, many 3-substituted indoles exhibit potent anticancer activity by targeting crucial cellular machinery. mdpi.comnih.gov Likewise, the presence of a thioether linkage is a feature in various biologically active molecules, suggesting that this moiety in the target compound could be critical for its interactions. researchgate.netnih.gov

Future research should focus on screening this compound against a panel of cancer cell lines, bacterial and fungal strains, and in assays for inflammatory markers. Positive hits would trigger in-depth mechanism-of-action studies to identify specific molecular targets. Techniques such as thermal shift assays, affinity chromatography, and computational docking studies could be employed to pinpoint protein partners.

Table 1: Potential Biological Activities and Targets Based on Analogous Indole Derivatives

| Analogous Compound Class | Reported Biological Activity | Potential Molecular Target(s) | Reference(s) |

|---|---|---|---|

| 3-Sulfenylated Indoles | Anti-HIV, Anticancer | Reverse Transcriptase, Tubulin | researchgate.net |

| Bis(3-indolyl) Thiazoles | Cytotoxic (Anticancer) | Not specified | nih.gov |

| Substituted 3-indolin-2-ones | Anticancer, Anti-inflammatory | VEGFR-2, FGFR-1, PDGFR | nih.gov |

| Indole-acrylamide derivatives | Anticancer | Tubulin Polymerization | mdpi.com |

| Pyrazolinyl-indole derivatives | Anticancer | EGFR | mdpi.com |

Application of Advanced Synthetic Methodologies for Diversification of this compound Derivatives

To explore the structure-activity relationship (SAR) of this compound, the synthesis of a diverse library of analogues is essential. Modern synthetic organic chemistry offers a powerful toolkit for the precise modification of the indole core. rsc.orgrsc.org Advanced methodologies can be applied to diversify the lead structure at several key positions: the indole nitrogen (N1), the phenyl ring of the benzylthio group, and the benzene (B151609) ring of the indole nucleus.

Key synthetic strategies would include:

N1-Functionalization: Alkylation, arylation, or acylation of the indole nitrogen can significantly modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can influence cell permeability and target binding.

Aromatic Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on halogenated precursors of either the indole or the phenylmethylthio moiety would allow for the introduction of a wide range of substituents (alkyl, aryl, heteroaryl groups).

Thioether Modification: Oxidation of the thioether to sulfoxide (B87167) or sulfone would introduce new functional groups with different electronic and steric properties, potentially altering target selectivity and metabolic stability.

C-H Functionalization: Direct C-H activation methods offer an atom-economical way to introduce functional groups onto the indole's benzene ring, bypassing the need for pre-functionalized starting materials. acs.org

Table 2: Advanced Synthetic Methodologies for Indole Diversification

| Synthetic Strategy | Description | Potential Application to Target Compound | Reference(s) |

|---|---|---|---|

| Direct Thiolation | Iodine-catalyzed reaction between an indole and a thiol to form a C3-thioether. | Synthesis of the core scaffold and its analogues with different thio-substituents. | researchgate.net |

| Friedel-Crafts Alkylation | Lewis or Brønsted acid-catalyzed reaction to introduce alkyl or aryl groups. | Can be used to introduce substituents on the indole ring. | nih.gov |

| Catalyst-Controlled Cyclization | Using different catalysts to direct the reaction of an indole derivative towards various fused-ring systems. | Creation of conformationally constrained analogues. | rsc.orgrsc.org |

| C-H Acylmethylation | Iridium-catalyzed C4-selective functionalization directed by a thioether group. | Direct functionalization of the indole benzene ring at the C4 position. | acs.org |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using data from existing indole derivatives to predict the biological activities of newly designed analogues of the target compound. researchgate.net This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.

Target Identification: AI algorithms can analyze large biological datasets (e.g., genomics, proteomics) to identify potential protein targets for the compound based on its structural features and predicted properties.

De Novo Design: Generative AI models can design novel indole derivatives with optimized properties, such as high potency, low toxicity, and desirable ADME (absorption, distribution, metabolism, and excretion) profiles. These models can explore a vast chemical space to propose innovative structures that a human chemist might not conceive. nih.gov

Synthesis Planning: Retrosynthesis AI programs can help devise efficient synthetic routes for novel analogues, saving time and resources in the laboratory.

The successful application of AI/ML relies on the availability of high-quality data. Therefore, initial experimental screening data for the compound and its early derivatives would be crucial for training and refining predictive models. researchgate.net

Exploration of this compound in Materials Science or Catalyst Development

Beyond pharmaceuticals, indole derivatives have found applications in materials science and catalysis. numberanalytics.com The unique electronic properties of the indole ring, combined with the presence of a sulfur atom, make this compound an interesting candidate for these fields.

Materials Science: Indole-based molecules are being investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govnumberanalytics.com The electron-rich nature of the indole core combined with the polarizable sulfur atom could lead to interesting photophysical properties. Furthermore, polymers incorporating this scaffold could be explored as corrosion inhibitors, a known application for some indole and thiophene (B33073) derivatives. researchgate.net

Catalyst Development: The indole scaffold can act as a ligand for transition metals, forming catalysts for various organic transformations. The sulfur atom in the thioether moiety provides an additional coordination site, potentially enabling the design of novel bidentate ligands. An indole thiolate derivative has been used as a photochemical organocatalyst. acs.org Research in this area would involve synthesizing metal complexes of the target compound and evaluating their catalytic activity in reactions like cross-coupling, hydrogenation, or polymerization.

Development of Targeted Degraders (e.g., PROTACs) Incorporating the this compound Scaffold

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins rather than just inhibiting them. tocris.comunime.it A PROTAC is a heterobifunctional molecule composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker. tocris.com

The this compound scaffold could serve as a novel POI ligand. If initial studies identify a specific protein target for this compound, it could be converted into a PROTAC. The design process would involve:

Identifying an Attachment Point: Determining a position on the indole or phenylmethylthio moiety where a linker can be attached without disrupting binding to the POI.

Linker Optimization: Synthesizing a series of PROTACs with linkers of varying length, composition, and rigidity to achieve the optimal orientation for forming a stable ternary complex (POI-PROTAC-E3 ligase).

E3 Ligase Ligand Selection: Choosing an appropriate E3 ligase ligand (e.g., for VHL or Cereblon) to hijack the cellular degradation machinery.

The development of PROTACs based on this scaffold could lead to highly potent and selective therapeutics, potentially overcoming resistance mechanisms associated with traditional inhibitors. nih.gov

Multi-Omics Approaches to Fully Characterize the Biological Impact of this compound

To gain a comprehensive understanding of the biological effects of this compound, a multi-omics approach is indispensable. nih.govresearchgate.net This involves the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the cellular response to the compound.

A potential multi-omics workflow would include:

Transcriptomics (RNA-Seq): Treating cells with the compound and analyzing changes in gene expression to identify affected signaling pathways.

Proteomics: Using mass spectrometry to quantify changes in protein abundance and post-translational modifications (e.g., phosphorylation), which can directly reveal the compound's impact on cellular signaling networks.

Metabolomics: Analyzing changes in the levels of small-molecule metabolites to understand the compound's effect on cellular metabolism.

Data Integration: Employing bioinformatics tools and systems biology models to integrate these different data layers. maastrichtuniversity.nl This can uncover complex interactions, identify key regulatory nodes affected by the compound, and generate new hypotheses about its mechanism of action, potential off-target effects, and biomarkers of response.

Such an approach provides a systems-level view that is far more informative than studying a single endpoint and is crucial for advancing a compound through the drug discovery pipeline. researchgate.net

常见问题

Q. What are the standard synthetic methodologies for preparing 2-methyl-3-(phenylmethylthio)-1H-indole?

The compound is typically synthesized via electrophilic substitution or annulation reactions. For example, iodine-catalyzed methods using acetonitrile (MeCN) and 10 mol% I₂ at 40°C yield up to 98% under optimized conditions . A typical protocol involves dissolving intermediates in PEG-400/DMF, adding catalysts (e.g., CuI), and purifying via column chromatography (e.g., 70:30 ethyl acetate/hexane) . NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry (FAB-HRMS) are critical for structural validation .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for verifying substitution patterns and purity. Single-crystal X-ray diffraction (SCXRD) resolves hydrogen-bonding interactions, such as non-classical N–H⋯π interactions along the [001] axis in related indole derivatives . Software suites like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used for crystallographic analysis .

Q. What are the preliminary biological activities associated with this compound derivatives?

Indole derivatives often exhibit antimicrobial, antitumor, or receptor-binding activities. For instance, modifications at the 3-position (e.g., pyridine-pyrrolidine hybrids) enhance serotonin receptor (5-HT1A) affinity, suggesting potential neuropharmacological applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in iodine-catalyzed syntheses?

Systematic screening of catalysts, solvents, and temperatures is critical. For example, FeCl₃ in MeCN at 40°C for 12 hours achieves 67% yield, but I₂ (10 mol%) at 40°C for 5 hours increases this to 98% . Kinetic studies and density functional theory (DFT) calculations can rationalize catalytic efficiency and regioselectivity.

Q. What challenges arise in resolving crystallographic data for sulfur-containing indole derivatives?

Sulfur atoms introduce disorder due to their large atomic radius, complicating refinement. High-resolution data (e.g., 0.065 R factor) and iterative SHELXL refinement are essential to model anisotropic displacement parameters accurately . Hydrogen-bonding networks may also require Hirshfeld surface analysis to distinguish weak interactions .

Q. How do structural modifications at the indole 3-position influence structure-activity relationships (SAR)?

Replacing phenylmethylthio with piperidinyl or pyridinyl groups alters steric and electronic profiles. For example, 3-(piperidin-3-yl)-1H-indole derivatives show enhanced 5-HT1A receptor agonism compared to 4-substituted analogs, highlighting the role of spatial orientation in pharmacophore design .

Q. How can contradictory data from synthetic yields or biological assays be reconciled?

Contradictions often stem from impurities or assay variability. Reproducibility requires rigorous purification (e.g., flash chromatography) and orthogonal characterization (e.g., HRMS + SCXRD). For biological data, dose-response curves and statistical validation (e.g., p < 0.01) mitigate variability .

Methodological Resources

- Crystallography : Use SHELX for refinement , WinGX for data processing , and ORTEP-3 for visualization .

- Synthesis : Prioritize iodine catalysis for high yields and PEG-400/DMF for solubility .

- SAR Studies : Combine molecular docking (e.g., AutoDock) with in vitro assays to validate receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。